1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide
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Overview
Description
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide is a complex organic compound characterized by its unique structural features, including a trifluoromethoxy group, a phenylsulfonyl moiety, and a semicarbazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenol derivative. This derivative is then reacted with acyl chloride to introduce the acetyl group. Subsequently, the semicarbazide moiety is introduced through a reaction with semicarbazide hydrochloride under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: The trifluoromethoxy group can be reduced to form trifluoromethanol derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions typically require nucleophiles such as amines or alcohols, along with suitable reaction conditions.
Major Products Formed:
Oxidation: Trifluoromethoxyphenylsulfonic acid
Reduction: Trifluoromethanol derivatives
Substitution: Various acyl derivatives depending on the nucleophile used
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound's stability and reactivity, while the phenylsulfonyl moiety may interact with specific enzymes or receptors. The semicarbazide group can form complexes with metal ions, influencing various biochemical processes.
Comparison with Similar Compounds
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide
4-(Trifluoromethoxy)phenoxyacetic acid
Uniqueness: 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its trifluoromethoxy group provides enhanced stability and reactivity, making it a valuable tool in various applications.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-[[2-[4-(trifluoromethoxy)phenoxy]acetyl]amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O6S/c1-11-2-8-14(9-3-11)30(26,27)23-16(25)22-21-15(24)10-28-12-4-6-13(7-5-12)29-17(18,19)20/h2-9H,10H2,1H3,(H,21,24)(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFYBMNLJOHHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC(=O)COC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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